molecular formula C13H21N B13285838 [1-(3,4-Dimethylphenyl)ethyl](propyl)amine

[1-(3,4-Dimethylphenyl)ethyl](propyl)amine

Cat. No.: B13285838
M. Wt: 191.31 g/mol
InChI Key: BWCFEBAFUXQTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)ethylamine: is an organic compound with the molecular formula C13H21N It is a derivative of phenethylamine, featuring a propyl group attached to the nitrogen atom and two methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)ethylamine typically involves the alkylation of 3,4-dimethylphenethylamine with a propyl halide under basic conditions. The reaction can be carried out using sodium or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually heated to reflux to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 1-(3,4-Dimethylphenyl)ethylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process may be optimized for temperature, pressure, and reaction time to maximize output.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : 1-(3,4-Dimethylphenyl)ethylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can occur at the amine nitrogen, where the propyl group can be replaced with other alkyl or aryl groups using appropriate alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizers.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry: : 1-(3,4-Dimethylphenyl)ethylamine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.

Biology: : The compound is studied for its potential biological activity, including its interaction with neurotransmitter receptors and enzymes.

Medicine: : Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor to active pharmaceutical ingredients.

Industry: : It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, lacking the propyl and methyl substitutions.

    Amphetamine: A related compound with a similar structure but different substitution pattern.

    Methamphetamine: Another related compound with a methyl group on the nitrogen.

Uniqueness

    1-(3,4-Dimethylphenyl)ethylamine: features a unique combination of methyl and propyl groups, which may confer distinct chemical and biological properties compared to its analogs.

  • The presence of the 3,4-dimethyl substitution on the benzene ring can influence its reactivity and interaction with biological targets, potentially leading to unique applications and effects.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C13H21N/c1-5-8-14-12(4)13-7-6-10(2)11(3)9-13/h6-7,9,12,14H,5,8H2,1-4H3

InChI Key

BWCFEBAFUXQTER-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC(=C(C=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.